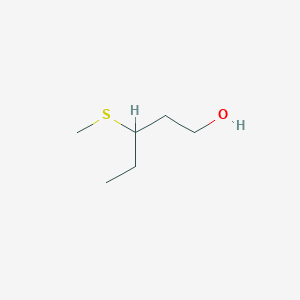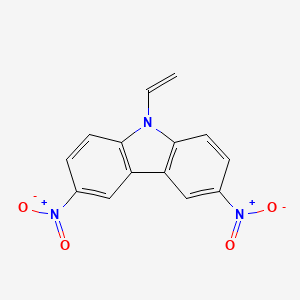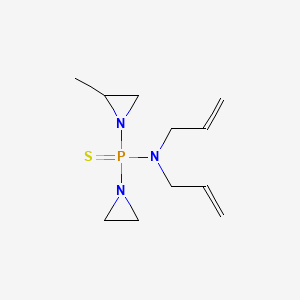![molecular formula C9H22NO5P B14659593 [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite CAS No. 51532-51-5](/img/structure/B14659593.png)
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite is an organic compound with the molecular formula C9H22NO5P. It contains 38 atoms, including 22 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom . This compound is characterized by its phosphite group and hydroxyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite typically involves the reaction of diethyl phosphite with a suitable amine and an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Diethyl phosphite, amine (e.g., ethanolamine), and aldehyde/ketone.
Solvent: Ethanol or methanol.
Conditions: Heating to around 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The phosphite group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phosphonate esters or other substituted phosphites.
Aplicaciones Científicas De Investigación
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite involves its interaction with molecular targets through its phosphite and hydroxyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: A simpler phosphite compound with similar reactivity but lacking the hydroxyl and amino functionalities.
Ethanolamine: Contains the amino and hydroxyl groups but lacks the phosphite functionality.
Phosphorous acid: Contains the phosphite group but lacks the organic substituents.
Uniqueness
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite is unique due to its combination of phosphite, hydroxyl, and amino functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications.
Propiedades
Número CAS |
51532-51-5 |
|---|---|
Fórmula molecular |
C9H22NO5P |
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
[bis(2-hydroxyethyl)amino]methyl diethyl phosphite |
InChI |
InChI=1S/C9H22NO5P/c1-3-13-16(14-4-2)15-9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3 |
Clave InChI |
XVAIDOUABPEWOF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)OCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-lambda~5~-phosphane](/img/structure/B14659523.png)
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)



![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)






